N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide
Description
N-[(2E)-5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core fused with an indole moiety. The (E)-configuration of its imine functionality is critical to its molecular geometry and reactivity. The compound’s structure is likely confirmed via single-crystal X-ray diffraction (SC-XRD), a standard technique for elucidating imine configurations, as demonstrated in studies of similar compounds .
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-phenylindol-1-yl)propanamide |
InChI |
InChI=1S/C21H20N4O2S/c1-27-14-20-23-24-21(28-20)22-19(26)11-12-25-17-10-6-5-9-16(17)13-18(25)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,22,24,26) |
InChI Key |
UWCYGQSYWIWJMO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the thiadiazole and indole derivatives through a condensation reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s 1,3,4-thiadiazole ring distinguishes it from analogs such as 1,3,4-oxadiazole derivatives (e.g., compounds 3a–3c in ).
Substituent Variations
- Indole Substituents : The target compound’s 2-phenylindole group is analogous to compounds 3a–3c (), which feature 5-chloro, 5-methyl, or 5-methoxy substituents on the indole ring. These modifications impact steric and electronic profiles; for example, electron-withdrawing groups (e.g., Cl) may enhance electrophilic reactivity .
- Thiadiazole Substituents : The 5-methoxymethyl group on the thiadiazole ring is unique compared to the 2-methylindole substituent in ’s oxadiazole derivatives. This methoxymethyl group could enhance hydrophilicity relative to purely alkyl substituents.
Analytical Methodologies and Structural Confirmation
Spectroscopic and Crystallographic Techniques
- SC-XRD : The (E)-configuration of the imine group in the target compound is likely confirmed via SC-XRD, mirroring the approach used for (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(imidazolyl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
- Software Tools : Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are industry standards for structural analysis .
Comparative Stability and Reactivity
The thiadiazole ring’s sulfur atom may confer greater thermal stability compared to oxadiazoles due to stronger C–S bonds. However, oxadiazoles are often more polarized, enhancing solubility in polar solvents .
Q & A
Q. Critical Factors for Yield Optimization :
Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 80°C, EDCI | 78 | 98 | |
| THF, RT, DCC | 65 | 95 | |
| ZnCl₂ catalysis | 85 | 97 |
How can contradictions in spectroscopic data interpretation be resolved?
Advanced Research Question
Conflicts in spectral assignments often arise from:
Q. Methodological Solutions :
Multi-Technique Cross-Validation :
- X-Ray Crystallography : Definitive stereochemical assignment via crystal structure analysis .
- 2D NMR (COSY, HSQC) : Resolves signal overlap by correlating H and C shifts .
Computational Modeling :
- DFT calculations predict vibrational (IR) and electronic (UV-Vis) spectra to validate experimental data .
What methodologies elucidate interactions with biological targets?
Advanced Research Question
Key approaches include:
- Molecular Docking : Predict binding modes to enzymes (e.g., kinases) using software like AutoDock or Schrödinger .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values for targets like cyclooxygenase or cytochrome P450 .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
Case Study :
Docking of similar thiadiazole-indole hybrids into the ATP-binding pocket of EGFR showed hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .
Which spectroscopic methods are essential for structural validation?
Basic Research Question
- H/C NMR : Assign protons and carbons in the indole and thiadiazole moieties .
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Example :
A H NMR signal at δ 8.2–8.5 ppm corresponds to the indole NH proton, while thiadiazole protons appear at δ 6.8–7.2 ppm .
How can synthetic protocols balance yield and stereochemical fidelity?
Advanced Research Question
Design of Experiments (DoE) :
Q. Table 2: DoE-Optimized Conditions for Stereoselective Synthesis
| Variable | Optimal Range | Impact on Z/E Ratio |
|---|---|---|
| Temperature | 60–70°C | Higher Z selectivity |
| Solvent (Dielectric) | DMF (ε=37) | Stabilizes E isomer |
| Catalyst Loading | 5 mol% ZnCl₂ | Enhances cyclization |
What strategies confirm the stereochemistry of the thiadiazole ring?
Advanced Research Question
- X-Ray Diffraction : Resolves bond angles and torsional strain in the thiadiazole-imine system .
- NOESY NMR : Detects spatial proximity between protons to distinguish Z/E configurations .
- Circular Dichroism (CD) : Analyzes chiral centers in asymmetric derivatives .
Example :
X-ray analysis of (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine confirmed a planar thiadiazole ring with a 120° C=N-C bond angle .
How do structural modifications influence biological activity?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
